molecular formula C8H7ClO B041964 4'-Chloroacetophenone CAS No. 99-91-2

4'-Chloroacetophenone

Cat. No. B041964
CAS RN: 99-91-2
M. Wt: 154.59 g/mol
InChI Key: BUZYGTVTZYSBCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-chloroacetophenone derivatives involves a variety of chemical reactions. For instance, the synthesis of 2-bromo-2′,4′-dichloroacetophenone is achieved through bromination, chlorination, and acylation steps starting from glacial acetic acid and m-dichlorobenzene, yielding a 70% success rate. The synthesized compounds are then confirmed through NMR and IR spectra analysis, showcasing the precision in obtaining targeted chloroacetophenone derivatives (Yang Feng-ke, 2004). Another method involves the catalytic synthesis from o-xylene and chloroacetyl chloride, demonstrating the versatility in synthesis approaches for chloroacetophenone compounds (Qin Jin-lan, 2009).

Molecular Structure Analysis

Molecular structure elucidation is critical for understanding the chemical behavior of 4'-chloroacetophenone derivatives. Techniques such as X-ray crystallography provide insights into the conformational preferences of these molecules. For instance, the synthesis and conformational analysis of phloroacetophenon[4]arene, consisting of four isomers, were achieved through one-pot, acid-catalyzed condensation, highlighting the diverse molecular structures attainable with chloroacetophenone derivatives (Akihito Yashiro et al., 2014).

Chemical Reactions and Properties

4'-Chloroacetophenone undergoes a variety of chemical reactions, showcasing its reactivity. For example, its derivatives can be synthesized from chlorobenzene and chloroacetyl chloride under specific catalytic conditions, yielding high product purities (Li De-liang, 2010). These reactions are temperature-sensitive and often require precise control over reaction conditions to achieve optimal yields.

Scientific Research Applications

  • Synthesis of Alkali Metal Complexes : It is used for synthesizing and studying alkali metal complexes of the ligand isonitroso-4-chloro-acetophenone (Bagade, Raut, & Jadhao, 2014).

  • Synthesizing 4-Hydroxydithiocoumarins : 4'-Chloroacetophenone can be used to synthesize 4-hydroxydithiocoumarins, which can tautomerize to 2-mercapto-1-thiochromones (Anderson‐Mckay & Liepa, 1987).

  • Bioprocess Engineering : In bioprocess engineering, it is used to synthesize (S)-1-(2-chlorophenyl)ethanol with high optical purity and yield (Schmölzer, Mädje, Nidetzky, & Kratzer, 2012).

  • Microbial Culture Studies : A microbial culture was isolated that can grow with 4-chloroacetophenone as a sole carbon and energy source, mineralizing various chlorinated acetophenones (Havel & Reineke, 1993).

  • Electrochemical Oxidation Studies : Research on electrochemical oxidation with Ti/RuO2 anodes for the degradation and mineralization of 4-chlorophenol (Qiao et al., 2021).

  • Tear Secretion Studies : 2-chloroacetophenone vapor stimulates tear secretion and causes rapid changes in mouse exorbital lacrimal gland morphology (Berkley & Hazlett, 1987).

  • Sonolysis Research : Sonolysis of 4-chlorophenol in aqueous solutions produces Cl-, CO2, CO, and HCO2H as final products (Jiang, Pétrier, & Waite, 2006).

  • Single Crystal EPR Studies : Electronic structures of aromatic carbonyl molecules and their substituted benzenes have been revealed through single crystal EPR studies of 4'-chloroacetophenone (Mao, Wong, & Hirota, 1972).

  • Wastewater Treatment : Oxidation at boron-doped diamond electrodes for wastewater treatment results in the complete incineration of 4-chlorophenol (Rodrigo et al., 2001).

  • Riot Control and Personal Protection : 2-Chloroacetophenone is used as a riot control agent and in tear gas formulations (Melnick, 1990).

Safety And Hazards

4’-Chloroacetophenone is harmful if swallowed and may cause respiratory irritation . It is also known to cause skin irritation and serious eye irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-chlorophenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZYGTVTZYSBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
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DSSTOX Substance ID

DTXSID1052668
Record name 1-(4-Chlorophenyl)ethanone
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Molecular Weight

154.59 g/mol
Source PubChem
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Physical Description

Liquid; [Merck Index] Colorless liquid; [MSDSonline]
Record name 4-Chloroacetophenone
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Boiling Point

237 °C
Record name P-CHLOROACETOPHENONE
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Solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALC, ETHER
Record name P-CHLOROACETOPHENONE
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Density

1.1922 @ 20 °C/4 °C
Record name P-CHLOROACETOPHENONE
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Vapor Pressure

0.12 [mmHg]
Record name 4-Chloroacetophenone
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Product Name

4'-Chloroacetophenone

Color/Form

LIQUID

CAS RN

99-91-2
Record name p-Chloroacetophenone
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Record name 4'-Chloroacetophenone
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Record name Ethanone, 1-(4-chlorophenyl)-
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Record name 4'-chloroacetophenone
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Melting Point

20-21 °C
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Synthesis routes and methods I

Procedure details

By using the equipment analysis described above, the retention times of (±)-1-(4-bromophenyl)ethanol were confirmed to be 10.447 for the S form and 11.031 for the R form, those of (±)-1-(4-chlorophenyl)ethanol 9.936 for the S form and 10.355 for the R form, those of (±)-1-phenylethanol 11.958 for the S form and 13.133 for the R form, those of (±)-1-(2-naphthyl)ethanol 15.693 for the S form and 17.049 for the R form, those of (±)-1-(4-methoxyphenyl)ethanol 9.165 for the S form and 10.781 for the R form, and those of (±)-1-(4-nitrophenyl)ethanol 18.923 for the R form and 19.562 for the S form. In addition, the retention times of 4-bromoacetophenone, 4-chloroacetophenone, 4-methoxyacetophenone and 4-nitroacetophenone that are formed by oxidation of each substrate were similarly confirmed to be 13.122, 10.304, 17.169 and 37.208, respectively.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

There were weighed out p-chlorophenyl-ethanol (5, racemic compound) (78 mg, 0.05 mmol) and (S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl (1.8 mg, 0.05 mmol). Then, 2 ml of acetone was added to obtain a uniform solution. Added thereto was 250 mg of silica gel (product of Merck, grade 9385) and the mixture was vigorously agitated for 5 minutes. The acetone used was distilled off under reduced pressure. Added thereto was 7% aqueous solution of sodium bicarbonate (5 ml) containing 20 wt. % of sodium bromide. Then, the mixture was thoroughly stirred. Two platinum electrodes (1.5×1.0 cm) were applied to the mixture which was then subjected to electrolytic oxidation reaction for 0.68 hour while being vigorously stirred at −15° C. and maintaining the current at 30 mA (quantity of electricity being 2.2 F/mol). After completion of reaction, silica gel was filtered off from the reaction mixture, extraction was effected with 5 ml of acetone and acetone was distilled off. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=7/1), giving p-chloroacetophenone (6) [39 mg, yield 100% based on the starting compound (5a)] and the starting compound (5b) (38 m, recovery percentage 97%, optical purity 83%).
Quantity
78 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl
Quantity
1.8 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 100-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with 2,4-dichloroacetophenone (5.0 g, 26.5 mmol) and copper powder (0.84 g, 13.2 mmol). The flask was purged with nitrogen for 0.5 hour. Meanwhile, a separate flask was charged with acetic acid (30 g) and triethylamine (30 g). The resulting solution was degassed by bubbling nitrogen through the solution for 0.5 hour. A portion of the degassed solution (20 mL) was charged to the reaction flask by syringe and the resulting mixture was heated to 135° C. Additional copper (0.17 g, 2.65 mmol) was added after 2 hours in order to complete the dehalogenation. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (5 hours). The reaction mixture was cooled to room temperature and poured into a 250-mL Erlenmeyer flask; toluene (50 mL) and 2M hydrochloric acid solution (50 mL) were added. The resulting mixture was filtered, and the solids were washed with toluene. The resulting brown organic layer was washed with 2M hydrochloric acid solution (50 mL), water (50 mL), and 5% sodium hydroxide solution (50 mL). Solids precipitated during the base wash. The mixture was filtered through a pad of Florisil® (magnesium silicate), which was rinsed with additional toluene. The filtrates were combined to give a yellow solution. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum, yielding 3.38 g of 4-chloroacetophenone as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with 2,4-diclhloroacetophlenone (5.0 g, 26.5 mmol) and copper(I) chloride (5.24 g, 53.0 mmol). Propionic acid (5.87 g, 79.0 mmol) and N,N-dimethylformamide (20 mL) were added, and the resulting mixture was heated to 130°-135° C. Additional copper(I) chloride was added after 31 hours in order to increase the rate of the reaction. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (100 hours). The reaction mixture was cooled to room temperature; toluene (50 mL) and 2M hydrochloric acid solution (100 mL) were added. The layers were separated, and the upper organic layer was washed with 2M hydrochloric acid solution (50 mL). The resulting yellow organic layer was washed with water (50 mL) and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum, yielding 3.95 g of 4-chloroacetophenone (3.95 g, 98.9%) as a yellow oil.
[Compound]
Name
2,4-diclhloroacetophlenone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
catalyst
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
98.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,550
Citations
G Madhuramba, P Ramasamy… - Journal of thermal …, 2008 - akjournals.com
2-bromo-4-chloroacetophenone (BCAP) crystals were grown from carbon tetrachloride as solvent using slow evaporation technique at room temperature. Transparent, good quality …
Number of citations: 77 akjournals.com
RN Cahyono, SA Andari… - Materials Science …, 2022 - Trans Tech Publ
This study was aimed to synthesize N-phenylpyrazoline derivative and evaluate its antimalarial activity. The pyrazoline was synthesized from chalcone derivative through a cyclo- …
Number of citations: 2 www.scientific.net
M Lewis, CL Barnes, R Glaser - Acta Crystallographica Section C …, 2000 - scripts.iucr.org
The crystal structure of the title mixed azine, C17H17ClN2O, contains four independent molecules, A–D, and molecule B is disordered. All four molecules have an N—N gauche …
Number of citations: 27 scripts.iucr.org
AR Chanysheva, EA Sheiko, VV Zorin - Russian Journal of General …, 2021 - Springer
Enantioselective reduction of 1-(4-chlorophenyl)ethanone catalyzed by D. carota cells in water, organic solvents, and binary systems has been studied. We have found conditions that …
Number of citations: 2 link.springer.com
R Güp, ZE Koç - 2004 - acikerisim.mu.edu.tr
… Preparation of Ligands 4-Methylacetophenone, 4-chloroacetophenone and isonitrosoacetophenone 4aminobenzoylhydrazones were prepared by refluxing the a solution of p-…
Number of citations: 1 acikerisim.mu.edu.tr
AM VanArendonk, ME Cupery - Journal of the American Chemical …, 1931 - ACS Publications
Compounds which are not easily halogenated may be treated by passing chlorine slowly into a suspension ofthe compound in sodium hydroxide solution. Those which easily react with …
Number of citations: 18 pubs.acs.org
J Havel, W Reineke - Applied and environmental microbiology, 1993 - Am Soc Microbiol
… and able to grow with 4-chloroacetophenone as a sole source of carbon and … 4-chloroacetophenone, the Arthrobacter sp. was able to grow as a pure culture with 4-chloroacetophenone …
Number of citations: 42 journals.asm.org
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
… The Cox scheme also fails in the differentiation between the 3’- and 4’-chloroacetophenone isomers, since the same value is predicted for these two isomers. The correction term of 4 kJ …
Number of citations: 7 www.sciencedirect.com
TG Devi - Indian Journal of Physics, 2010 - Springer
… Raman spectra of C=O stretching mode of 4-chloroacetophenone dissolved in acetonitrile … The 4-chloroacetophenone is a molecule having wide application in manufacture of drugs, …
Number of citations: 4 link.springer.com
L Rajabi, C Courreges, J Montoya… - Letters in Applied …, 2005 - academic.oup.com
Aims: Mycobacteria are a serious cause of infections in humans, with limited treatment options, as no new antibiotics have been developed against mycobacteria since the 1960s. In this …
Number of citations: 54 academic.oup.com

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